molecular formula C24H18N2O3 B15024968 1-(4-Ethylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Ethylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15024968
M. Wt: 382.4 g/mol
InChI Key: DVXVHXSZYJKZAK-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives This compound is characterized by its unique structure, which includes a chromeno-pyrrole core with ethylphenyl and pyridinyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno Core: The chromeno core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an aldehyde, under acidic or basic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction between the chromeno core and a pyrrole derivative, often using a Lewis acid catalyst.

    Substitution Reactions: The ethylphenyl and pyridinyl groups are introduced through substitution reactions, which may involve halogenated precursors and nucleophilic aromatic substitution.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated precursors, nucleophiles (amines, thiols), and electrophiles (alkyl halides, acyl chlorides).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Ethylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: It is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

    Biological Studies: The compound is used in biological assays to study its interactions with various biomolecules, including proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

1-(4-Ethylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other chromeno-pyrrole derivatives:

    Similar Compounds: Examples include 1-(4-Methylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione and 1-(4-Phenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.

    Uniqueness: The presence of the ethyl group in this compound may confer unique electronic and steric properties, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C24H18N2O3

Molecular Weight

382.4 g/mol

IUPAC Name

1-(4-ethylphenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H18N2O3/c1-2-15-10-12-16(13-11-15)21-20-22(27)17-7-3-4-8-18(17)29-23(20)24(28)26(21)19-9-5-6-14-25-19/h3-14,21H,2H2,1H3

InChI Key

DVXVHXSZYJKZAK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=CC=CC=C5C3=O

Origin of Product

United States

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